molecular formula C21H25N5 B3018143 2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-64-7

2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B3018143
CAS No.: 442572-64-7
M. Wt: 347.466
InChI Key: WELCIUOZVMUYHU-UHFFFAOYSA-N
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Description

2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic chemical compound designed for early-stage research and development. It belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural similarity to natural purines and pyrimidines, which are the building blocks of nucleic acids . Compounds featuring the pyrido[1,2-a]benzimidazole scaffold, particularly those incorporating a piperazinyl substituent, are frequently investigated for their potential biological activities. Piperazine-based compounds are known to exhibit a broad spectrum of pharmacological properties, including antiviral, antibacterial, and anticancer activities, making them a valuable core structure in drug discovery . Similarly, the benzimidazole nucleus is a privileged structure in medicinal chemistry, found in various therapeutic agents . The specific research applications and mechanism of action for this particular derivative are subject to ongoing investigation. Researchers are exploring its potential as a key intermediate in organic synthesis or as a candidate for screening against various biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

3-methyl-1-(4-methylpiperazin-1-yl)-2-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-14(2)19-15(3)16(13-22)20-23-17-7-5-6-8-18(17)26(20)21(19)25-11-9-24(4)10-12-25/h5-8,14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELCIUOZVMUYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1C(C)C)N4CCN(CC4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C19H24N4
  • Molecular Weight: 320.43 g/mol
  • CAS Number: 442567-69-3

The compound exhibits its biological effects primarily through the inhibition of specific protein kinases involved in tumor cell proliferation and survival. It has been shown to target hypoxia-inducible factors (HIFs), which play a crucial role in cancer progression under low oxygen conditions.

Anticancer Activity

Recent studies have demonstrated that 2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile exhibits potent cytotoxic effects against various cancer cell lines, including:

  • A549 (Human lung adenocarcinoma)
  • WM115 (Human malignant melanoma)

In vitro tests revealed that the compound induces apoptosis in these cells through caspase-dependent pathways and leads to significant DNA damage.

Cell Line IC50 (µM) Mechanism
A5495.2Apoptosis via caspase activation
WM1153.8DNA damage and apoptosis

Hypoxia Selectivity

The compound shows selective toxicity towards hypoxic tumor cells, making it a candidate for bioreductive prodrug development. This selectivity is advantageous as it minimizes damage to normal tissues while effectively targeting tumor cells.

Study 1: Cytotoxicity Evaluation

In a study published in Molecular Cancer Therapeutics, the cytotoxic effects of the compound were evaluated using WST-1 assays on A549 and WM115 cell lines. The results indicated a dose-dependent response with significant cell death at concentrations above 5 µM. Further analysis using caspase assays confirmed the induction of apoptosis.

Study 2: DNA Damage Assessment

Another investigation utilized an in situ DNA assay kit to assess DNA damage in treated cells. The results indicated that treatment with the compound led to increased levels of DNA fragmentation compared to control groups, suggesting its potential as a therapeutic agent targeting DNA repair mechanisms in cancer cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 2, and 3. The table below summarizes critical differences:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)-pyrido[1,2-a]benzimidazole-4-carbonitrile 1: 4-methylpiperazinyl; 2: isopropyl; 3: methyl 435.56 g/mol Enhanced solubility, potential CNS activity
2-Benzyl-3-methyl-1-oxo-pyrido[1,2-a]benzimidazole-4-carbonitrile (3v) 1: oxo; 2: benzyl; 3: methyl 341.38 g/mol Antimicrobial activity (gram-positive bacteria)
3-Methyl-1-(3,4,5-trimethoxyphenyl)-pyrido[1,2-a]benzimidazole-4-carbonitrile 1: trimethoxyphenyl; 3: methyl 407.42 g/mol Fluorescence, electron-donating properties
1-(4-Benzylpiperazinyl)-3-methyl-2-octyl-pyrido[1,2-a]benzimidazole-4-carbonitrile 1: 4-benzylpiperazinyl; 2: octyl; 3: methyl 493.69 g/mol High lipophilicity (LogP: 8.43)
1-Chloro-2-(2-chloroethyl)-3-methyl-pyrido[1,2-a]benzimidazole-4-carbonitrile 1: chloro; 2: chloroethyl; 3: methyl 304.17 g/mol Electrophilic reactivity, potential alkylating agent

Key Observations:

  • Substituent Effects on Solubility: The 4-methylpiperazinyl group in the target compound improves aqueous solubility compared to analogs with bulky hydrophobic groups (e.g., octyl in ). Methoxy substituents (e.g., trimethoxyphenyl in ) further enhance polarity.
  • Lipophilicity: Chloro and alkyl chains (e.g., chloroethyl in , octyl in ) increase LogP, favoring membrane permeability but reducing solubility.
  • Electronic Properties: Electron-donating groups (methoxy in ) enhance fluorescence, while electron-withdrawing groups (nitrile, chloro in ) modulate reactivity.

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